Product packaging for Deoxy-V-Trypt E(Cat. No.:CAS No. 95273-83-9)

Deoxy-V-Trypt E

Cat. No.: B12763134
CAS No.: 95273-83-9
M. Wt: 953.2 g/mol
InChI Key: GUZHKWGJIUQTGH-CDBVHANDSA-N
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Description

Contextualization within Indole (B1671886) Alkaloid Chemistry

Deoxy-tryptophan-derived compounds are classified under the broad umbrella of indole alkaloids. nih.gov This extensive class of over 4,100 known compounds is defined by the presence of an indole structural moiety, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring. nih.goviucr.org The biochemical precursor for virtually all indole alkaloids is the amino acid tryptophan. nih.gov

The journey from tryptophan to a complex alkaloid is a testament to the versatility of enzymatic reactions. In many biosynthetic pathways, the first step is the decarboxylation of tryptophan to form tryptamine. nih.gov Subsequent modifications, which can include oxidations, cyclizations, and the addition of isoprene (B109036) units, lead to the immense structural diversity seen in this family. nih.govuni.lu Compounds derived from tryptophan are not limited to plants; they are also prolifically produced by fungi, bacteria, and animals. google.com The indole nucleus itself, first isolated in 1866 by Adolf von Baeyer, is a crucial component that imparts unique chemical properties to these molecules, making them a continued focus of research. iucr.orgmfds.go.kr

Significance in Natural Products Research

The study of natural products, including indole alkaloids, is of paramount importance in chemistry and medicine. These compounds have historically been a major source of new drugs and have provided challenging targets that drive innovation in synthetic organic chemistry. kanazawa-u.ac.jpqmul.ac.uk Many tryptophan-derived natural products exhibit potent biological activities. google.com

The intricate structures of indole alkaloids have made them attractive targets for pharmacological evaluation and have led to the discovery of new biosynthetic pathways and enzymes. kanazawa-u.ac.jp For instance, bisindole alkaloids, which are formed from the fusion of two tryptophan molecules, include compounds with notable medicinal properties. The ongoing exploration of natural sources, particularly marine organisms and fungi, continues to unveil novel indole alkaloids with potential applications. This continuous discovery underscores the significance of natural products research in identifying lead compounds for future therapeutic development. kanazawa-u.ac.jp

Historical Perspective of Discovery and Initial Research Efforts

The history of indole alkaloids is intertwined with the history of medicine and chemistry. Traditional medicine has utilized plants containing these compounds for centuries. For example, Rauvolfia serpentina, which contains the antihypertensive indole alkaloid reserpine, has been used in India for millennia. uni.lu The formal study of these compounds began in the 19th century with the isolation of strychnine (B123637) in 1818. uni.lu

The genesis of indole chemistry is linked to the study of the dye indigo. iucr.org In 1866, Adolf von Baeyer successfully reduced oxindole (B195798) to indole, and by 1869, he had proposed its chemical structure. iucr.org Interest in indole and its derivatives intensified in the 1930s upon the realization that the indole structure is a core component of many crucial biological molecules, including the amino acid tryptophan and various alkaloids. iucr.org Early observations of pigments produced by bacteria, such as the purple violacein (B1683560) from Chromobacterium violaceum, were later understood to be complex tryptophan-derived molecules. The first reported "observation" of a bisindole molecule was of violacein in the 1880s. These early discoveries laid the groundwork for the extensive field of indole alkaloid research that exists today.

Detailed Research Findings

While the broader class of deoxy-tryptophan derivatives has been a subject of scientific inquiry, specific research on the compound named "Deoxy-V-Trypt E" is not widely available in public literature. However, its chemical identity has been cataloged, providing a foundation for its classification and potential areas of future study.

The compound "this compound" is a large and complex molecule, as indicated by its chemical formula and systematic name. Its structure suggests it belongs to the intricate class of polycyclic indole alkaloids.

Table 1: Chemical Identity of this compound
IdentifierValue
Molecular FormulaC56H68N6O8 uni.lu
Monoisotopic Mass952.5099 Da uni.lu
IUPAC Namemethyl (13S,15S,17R)-13-[(1R,9R,10S,11R,12R,19R)-10-[[(2S)-1-ethoxy-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate uni.lu
InChIKeyGUZHKWGJIUQTGH-CDBVHANDSA-N uni.lu

To understand the context of "this compound," it is useful to examine related, better-documented deoxy-tryptophan derivatives. Compounds like deoxyviolacein (B1140582) and deoxybrevianamide E are also derived from tryptophan and have been subjects of biosynthetic and synthetic studies.

Deoxyviolacein: This is a purple pigment produced by various bacteria. It is a bisindole alkaloid, meaning it is synthesized from two molecules of tryptophan. Its biosynthesis involves a series of enzymatic reactions that couple and modify the tryptophan units.

Deoxybrevianamide E: This fungal metabolite is another example of a complex indole alkaloid derived from tryptophan and proline. Research has focused on its total synthesis, a challenging task that helps to develop new methods in organic chemistry. The synthesis of such complex natural products is crucial for confirming their structure and for producing them in quantities sufficient for further biological testing.

The study of these related compounds highlights the typical research trajectory for novel natural products: isolation and characterization, biosynthetic investigation to understand their formation in nature, and total synthesis to provide access for further study.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C56H68N6O8 B12763134 Deoxy-V-Trypt E CAS No. 95273-83-9

Properties

CAS No.

95273-83-9

Molecular Formula

C56H68N6O8

Molecular Weight

953.2 g/mol

IUPAC Name

methyl (13S,15S,17R)-13-[(1R,9R,10S,11R,12R,19R)-10-[[(2S)-1-ethoxy-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate

InChI

InChI=1S/C56H68N6O8/c1-7-33-25-34-29-55(52(66)69-6,46-38(19-23-61(31-33)32-34)37-16-11-13-18-42(37)58-46)40-27-39-44(28-45(40)68-5)60(4)49-54(39)21-24-62-22-14-20-53(8-2,48(54)62)50(64)56(49,67)51(65)59-43(47(63)70-9-3)26-35-30-57-41-17-12-10-15-36(35)41/h10-18,20,27-28,30,33-34,43,48-50,57-58,64,67H,7-9,19,21-26,29,31-32H2,1-6H3,(H,59,65)/t33-,34+,43+,48+,49-,50-,53-,54-,55+,56+/m1/s1

InChI Key

GUZHKWGJIUQTGH-CDBVHANDSA-N

Isomeric SMILES

CC[C@@H]1C[C@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)OCC)O)O)CC)OC)C(=O)OC

Canonical SMILES

CCC1CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OCC)O)O)CC)OC)C(=O)OC

Origin of Product

United States

Biosynthesis of Deoxy Tryptophan Derived Compounds

Overview of L-Tryptophan Precursor Pathways

The journey to L-tryptophan starts with the integration of carbon fluxes from two primary metabolic routes: the Embden-Meyerhof-Parnas (EMP) pathway, also known as glycolysis, and the Pentose (B10789219) Phosphate (B84403) Pathway (PPP). mdpi.comfrontiersin.org These pathways supply the essential precursor molecules, phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P), which are the starting materials for the shikimate pathway. rsc.orgnih.gov The shikimate pathway then converts these precursors into chorismate, a critical branch-point intermediate that leads to the synthesis of tryptophan, phenylalanine, and tyrosine. nih.govrsc.org

The efficiency of L-tryptophan synthesis is heavily dependent on the availability of its initial building blocks, which are directly supplied by central metabolic pathways. mdpi.com The coordination between glycolysis and the pentose phosphate pathway is crucial for maintaining a balanced supply of precursors for the shikimate pathway. nih.gov

The glycolytic pathway is a primary source of phosphoenolpyruvate (PEP), one of the two essential precursors for the shikimate pathway. nih.govroyalsocietypublishing.org Under typical cellular conditions, a significant portion of the glucose that enters the cell is metabolized through glycolysis. frontiersin.org However, PEP is a high-energy intermediate that also plays a critical role in cellular energy production by being converted to pyruvate (B1213749), which then enters the tricarboxylic acid (TCA) cycle. nih.gov Additionally, PEP is consumed during glucose transport into the cell via the phosphotransferase system (PTS). mdpi.com This creates a metabolic competition where only a small fraction of the total PEP pool is typically directed towards the shikimate pathway. nih.gov Metabolic engineering strategies often focus on redirecting the flow of carbon from glycolysis towards PEP accumulation to enhance the production of aromatic amino acids. mdpi.comfrontiersin.org

The Pentose Phosphate Pathway (PPP) is a fundamental component of cellular metabolism that runs parallel to glycolysis. nih.govresearchgate.net It is the primary source of erythrose-4-phosphate (E4P), the second key precursor for the shikimate pathway. nih.govmdpi.com The PPP is divided into an oxidative branch, which generates NADPH and precursors for nucleotide synthesis, and a non-oxidative branch. nih.gov The non-oxidative branch is responsible for the interconversion of sugar phosphates, producing E4P from intermediates like fructose (B13574) 6-phosphate and glyceraldehyde 3-phosphate, which it shares with glycolysis. nih.gov This connection allows for a flexible carbon flow between the two pathways, depending on the metabolic needs of the cell. nih.gov Upregulating the PPP is a common strategy to increase the supply of E4P for enhanced production of aromatic compounds. nih.gov

The shikimate pathway is a seven-step metabolic route that converts PEP and E4P into chorismate, the common precursor for all three aromatic amino acids: tryptophan, phenylalanine, and tyrosine. rsc.orgresearchgate.net This pathway is found in bacteria, fungi, algae, and plants, but not in animals, making the aromatic amino acids essential dietary components for the latter. nih.govrsc.org

The first committed step of the shikimate pathway is the condensation of phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P) to form 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP). nih.gov This reaction is catalyzed by DAHP synthase (DHS). In Escherichia coli, there are three isoenzymes of DAHP synthase: AroG, AroF, and AroH. researchgate.netresearchgate.net These isoenzymes are subject to allosteric feedback inhibition by the final products of the aromatic amino acid pathways, which is a primary mechanism for regulating the carbon flow into the shikimate pathway. nih.gov

AroG is the major isoenzyme, accounting for approximately 80% of the total DAHP synthase activity, and it is feedback-inhibited by L-phenylalanine. researchgate.net

AroF contributes about 19% of the total activity and is regulated by L-tyrosine. researchgate.netresearchgate.net

AroH is the least abundant isoenzyme, responsible for about 1% of the activity, and is inhibited by L-tryptophan. researchgate.net

Table 1: DAHP Synthase Isoenzymes in E. coli and their Regulation

Isoenzyme Gene Allosteric Inhibitor Contribution to Total Activity
DAHP synthase-Phe aroG L-Phenylalanine ~80% researchgate.net
DAHP synthase-Tyr aroF L-Tyrosine ~19% researchgate.net
DAHP synthase-Trp aroH L-Tryptophan ~1% researchgate.net

Shikimate Pathway

Chorismate as a Branch Point Intermediate

The biosynthesis of all aromatic amino acids—phenylalanine, tyrosine, and tryptophan—originates from the shikimate pathway. nih.govrsc.orgnih.gov This pathway converts primary metabolites phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) through seven enzymatic steps into the crucial intermediate, chorismate. nih.govyoutube.com Chorismate stands as the final common precursor and a major branch point, directing metabolic flow towards the synthesis of either phenylalanine and tyrosine, or L-tryptophan and other indole-based compounds. nih.govnih.govresearchgate.net The enzyme anthranilate synthase initiates the entry of chorismate into the tryptophan-specific branch. nih.govnih.gov

L-Tryptophan Branch Pathway

The conversion of chorismate to L-tryptophan is a well-conserved pathway that involves a series of enzymatic reactions encoded by the trp operon in many bacteria. nih.govigem.org

The first committed step in the L-tryptophan branch pathway is catalyzed by anthranilate synthase. nih.govwikipedia.org This enzyme complex, typically a heterotetramer of two TrpE and two TrpD subunits (encoded by trpE and trpD genes, respectively), converts chorismate into anthranilate. wikipedia.orgnih.gov The TrpG subunit (often part of TrpD in some organisms) possesses glutamine amidotransferase activity, providing an amino group from glutamine that replaces the hydroxyl group on chorismate. researchgate.netebi.ac.uk The TrpE subunit then catalyzes the elimination of pyruvate to form the aromatic product, anthranilate. researchgate.net

The activity of anthranilate synthase is a key regulatory point in the pathway. It is subject to feedback inhibition by the final product, L-tryptophan, which binds to a regulatory site on the TrpE subunit, thus controlling the metabolic flux into the pathway. researchgate.netnih.gov

Enzyme/ComplexEncoding GenesSubstratesProductKey Function
Anthranilate SynthasetrpE, trpD (contains trpG)Chorismate, L-glutamineAnthranilate, Pyruvate, L-glutamateFirst committed step in tryptophan biosynthesis; feedback-inhibited by L-tryptophan.

Following the formation of anthranilate, subsequent enzymes act to build the characteristic indole (B1671886) ring structure. After two intermediate steps catalyzed by anthranilate phosphoribosyltransferase (TrpD) and phosphoribosylanthranilate isomerase (TrpF), the resulting compound, 1-(o-carboxyphenylamino)-1-deoxyribulose-5-phosphate (CdRP), is cyclized by indole-3-glycerol phosphate synthase (IGPS), the product of the trpC gene. nih.gov This reaction involves a decarboxylation and ring closure to form indole-3-glycerol phosphate (IGP), an irreversible step that establishes the indole moiety. nih.govuniprot.orguniprot.org In plants, IGP also serves as a branchpoint for the biosynthesis of defense compounds like benzoxazinoids and the phytohormone indole-3-acetic acid. biorxiv.orgnih.gov

The final two steps of L-tryptophan biosynthesis are catalyzed by the remarkable enzyme tryptophan synthase, a heterotetrameric α2β2 complex composed of TrpA and TrpB subunits. nih.govwikipedia.org

TrpA Subunit Activity : The α-subunit (TrpA) catalyzes the retro-aldol cleavage of indole-3-glycerol phosphate (IGP), yielding indole and glyceraldehyde-3-phosphate (G3P). nih.govwikipedia.org

TrpB Subunit Activity : The β-subunit (TrpB) catalyzes the condensation of indole with L-serine to produce L-tryptophan. This reaction is dependent on a pyridoxal (B1214274) phosphate (PLP) cofactor. nih.govacs.org

A key feature of tryptophan synthase is the presence of a 25-Ångstrom long hydrophobic channel that connects the active site of the TrpA subunit to that of the TrpB subunit. wikipedia.orgcaltech.edu This channel facilitates substrate channeling, whereby the indole produced by TrpA is directly transferred to TrpB without diffusing into the cytoplasm. caltech.edunih.gov This mechanism prevents the loss of the volatile and sparingly soluble indole intermediate and is regulated by allosteric communication between the subunits. nih.govcaltech.edu

Enzyme/ComplexEncoding GenesSubstratesProductsKey Function
Indole-3-glycerol phosphate synthase (IGPS)trpC1-(o-carboxyphenylamino)-1-deoxyribulose-5-phosphate (CdRP)Indole-3-glycerol phosphate (IGP), CO2Catalyzes the formation of the indole ring.
Tryptophan Synthase (α-subunit)trpAIndole-3-glycerol phosphate (IGP)Indole, Glyceraldehyde-3-phosphateCleaves IGP to produce indole.
Tryptophan Synthase (β-subunit)trpBIndole, L-serineL-tryptophan, H2OCondenses indole and serine to form L-tryptophan.

Enzymatic Conversion Steps to Deoxy-Tryptophan-Derived Compounds (e.g., Deoxyviolacein)

Once L-tryptophan is synthesized, it can serve as a substrate for specialized biosynthetic pathways that produce a variety of secondary metabolites. One such pathway leads to the formation of violacein (B1683560) and its precursor, deoxyviolacein (B1140582).

The biosynthesis of violacein-related pigments is governed by the vio operon, which contains five genes: vioA, vioB, vioC, vioD, and vioE. nih.govnih.gov Deoxyviolacein is a key intermediate in this pathway and becomes the final product when the enzyme VioD is absent or inactive. nih.govresearchgate.netebi.ac.uk The synthesis from L-tryptophan proceeds as follows:

VioA and VioB Action : The pathway begins with the flavoenzyme L-tryptophan oxidase (VioA), which oxidizes two molecules of L-tryptophan to form indole-3-pyruvic acid (IPA) imine. nih.govnih.govacs.org The heme-containing protein VioB then catalyzes the oxidative coupling of these two imine molecules. nih.govnih.gov

VioE Rearrangement : The resulting unstable dimer undergoes a nih.govnih.gov-indole rearrangement, a critical step catalyzed by the enzyme VioE, to form prodeoxyviolacein. nih.govigem.org

VioC Oxidation : The flavin-dependent oxygenase VioC then acts on the prodeoxyviolacein intermediate, creating an oxindole (B195798) at the 2-position of one of the indole rings to complete the formation of deoxyviolacein. nih.govigem.org

In the full violacein pathway, the enzyme VioD would act before VioC to hydroxylate an indole ring, leading to proviolacein. nih.gov However, in the absence of VioD activity, the pathway is shunted to produce deoxyviolacein as the primary pigment. nih.govebi.ac.uk Recombinant systems have been engineered by deleting the vioD gene to achieve high-yield production of pure deoxyviolacein. nih.govresearchgate.net

EnzymeEncoding GeneSubstrate(s)ProductFunction in Deoxyviolacein Synthesis
L-tryptophan oxidasevioAL-tryptophanIndole-3-pyruvic acid (IPA) imineOxidizes L-tryptophan, the initial step.
Heme proteinvioBIPA imine (2 molecules)IPA imine dimerDimerizes the IPA imine intermediate.
RearrangasevioEIPA imine dimerProdeoxyviolaceinCatalyzes a crucial indole ring rearrangement.
Flavin-dependent oxygenasevioCProdeoxyviolaceinDeoxyviolaceinCatalyzes the final oxidation to form the oxindole ring.

Specific Enzymatic Cascades (e.g., VioABCDE Pathway for Deoxyviolacein).

VioA (L-Tryptophan Conversion to Indole 3-Pyruvic Acid Imine)

The biosynthetic cascade leading to deoxyviolacein is initiated by the enzyme VioA, a flavin-dependent L-tryptophan oxidase. nih.gov VioA catalyzes the oxidation of L-tryptophan, converting it into indole-3-pyruvic acid (IPA) imine. nih.govresearchgate.net This initial step is crucial as it prepares the tryptophan molecule for subsequent dimerization. The reaction involves the reduction of the cofactor flavin adenine (B156593) dinucleotide (FAD) to FADH2. To regenerate the cofactor for subsequent catalytic cycles, molecular oxygen oxidizes FADH2 back to FAD, which results in the formation of hydrogen peroxide as a byproduct. acs.org VioA exhibits a degree of substrate promiscuity, capable of acting on various tryptophan analogs, although substitutions at certain positions of the indole ring can inhibit its activity. acs.org

EnzymeSubstrateProductCofactor
VioA L-TryptophanIndole 3-Pyruvic Acid ImineFAD
VioB (Imine Dimerization and Catalase Activity)

Following the formation of IPA imine, the heme-containing oxidase VioB catalyzes the dimerization of two IPA imine molecules. researchgate.netresearchgate.net This reaction forms an unstable intermediate known as the IPA imine dimer. nih.govresearchgate.net Due to its transient nature, this dimer is often referred to as "compound X" in scientific literature. researchgate.net In addition to its primary role in dimerization, VioB also possesses catalase activity, utilizing heme b as a cofactor. nih.gov The dimerization step is a critical juncture in the pathway, creating the foundational bisindole structure that will be further modified by subsequent enzymes.

EnzymeSubstrateProductCofactor
VioB Indole 3-Pyruvic Acid Imine (2 molecules)IPA Imine DimerHeme b
VioE (Imine Dimer to Protodeoxyviolaceinic Acid Conversion)

The unstable IPA imine dimer is then acted upon by the enzyme VioE. researchgate.net VioE catalyzes a sophisticated rearrangement of the IPA imine dimer, which involves a researchgate.netnih.gov-shift of one of the indole rings, to form protodeoxyviolaceinic acid. nih.govnih.gov This enzymatic step is essential for the formation of the violacein and deoxyviolacein backbone. igem.org In the absence of VioE, the unstable imine dimer can spontaneously convert into a different compound, chromopyrrolic acid, which is a precursor for other natural products like rebeccamycin (B1679247) and staurosporine. nih.govnih.gov

EnzymeSubstrateProduct
VioE IPA Imine DimerProtodeoxyviolaceinic Acid
VioC Role in Deoxyviolacein Branch

VioC, a flavin-dependent oxygenase, plays a pivotal role in the final steps of both violacein and deoxyviolacein synthesis. nih.gov In the deoxyviolacein branch of the pathway, VioC acts on protodeoxyviolaceinic acid. researchgate.net It catalyzes the hydroxylation at the 2-position of the second indole ring, leading to the formation of deoxyviolaceinic acid. igem.orguniprot.org This is followed by a spontaneous oxidative decarboxylation to yield the final product, deoxyviolacein. nih.gov The ability of VioC to utilize protodeoxyviolaceinic acid as a substrate is what enables the formation of deoxyviolacein, making it a key branching point enzyme. nih.gov

EnzymeSubstrateProduct
VioC Protodeoxyviolaceinic AcidDeoxyviolacein
Absence or Modulation of VioD for Deoxy-Forms

The synthesis of deoxyviolacein is fundamentally characterized by the absence or functional modulation of the enzyme VioD. nih.gov VioD is a flavin-dependent oxygenase responsible for hydroxylating protodeoxyviolaceinic acid at the 5-position of one of the indole rings to produce protoviolaceinic acid, the precursor to violacein. nih.govnih.gov When VioD is absent or non-functional, the biosynthetic pathway is shunted towards the production of deoxyviolacein, as VioC can directly act on the accumulated protodeoxyviolaceinic acid. researchgate.netnih.gov Therefore, the genetic knockout or downregulation of the vioD gene is a common strategy in metabolic engineering to achieve high-yield production of pure deoxyviolacein. nih.govebi.ac.uk

Investigation of Alternative or Hypothetical Enzymatic Routes

While the VioA-E pathway is the established route for deoxyviolacein biosynthesis, research into related metabolic pathways offers insights into potential alternative or hypothetical enzymatic routes for deoxy-tryptophan-derived compounds. The promiscuity of enzymes within these pathways suggests that variations in substrate or enzymatic partners could lead to a diversity of bisindole structures.

For instance, the initial steps of violacein biosynthesis share homologous enzymes with the pathways for rebeccamycin and staurosporine, where enzymes like StaO/RebO and StaD/RebD perform similar functions to VioA and VioB, respectively. nih.gov The spontaneous conversion of the IPA imine dimer to chromopyrrolic acid in the absence of VioE highlights a non-enzymatic branch point that leads to different classes of compounds. nih.gov It is conceivable that other, yet undiscovered, enzymes could intercept intermediates of the deoxyviolacein pathway to generate novel derivatives. Further investigation into the substrate specificity and catalytic mechanisms of enzymes involved in tryptophan metabolism may reveal alternative biosynthetic possibilities.

Genetic Regulation of Biosynthetic Pathways

The production of deoxyviolacein is intrinsically linked to the genetic regulation of the vio operon. In many producing organisms, such as Chromobacterium violaceum, the expression of the vio genes is controlled by a quorum-sensing system. geneticsmr.comfrontiersin.org This cell-density-dependent regulatory mechanism involves the production and detection of N-acyl-homoserine lactone (AHL) signal molecules. geneticsmr.com

The CviI/R quorum-sensing system positively regulates the violacein operon. frontiersin.org CviI is the AHL synthase, and CviR is the AHL-binding transcriptional regulator. frontiersin.org At a sufficiently high cell density, the accumulated AHL binds to CviR, which in turn activates the transcription of the vio operon, leading to pigment production. geneticsmr.com

In addition to this positive regulation, a negative regulatory element, VioS, has been identified. VioS acts as a repressor of the violacein operon. frontiersin.org This dual-control system, with both positive (CviI/R) and negative (VioS) regulators, allows for fine-tuned control of pigment biosynthesis in response to both cell density and other environmental cues. Understanding and manipulating these genetic regulatory networks is a key strategy in the heterologous production and optimization of deoxyviolacein yields. rsc.org

Regulatory ElementType of RegulationFunction
CviI/R PositiveActivates transcription of the vio operon in response to cell density.
VioS NegativeRepresses transcription of the vio operon.

Information regarding the chemical compound "Deoxy-V-Trypt E" is not available in the public domain, preventing the generation of a scientifically accurate article on its specific biosynthesis.

Extensive searches for "this compound" across scientific databases and scholarly articles have yielded no results for this specific compound. Consequently, an article detailing its unique biosynthesis, regulatory mechanisms, and metabolic pathways, as requested, cannot be produced without resorting to speculation, which would violate the core principles of scientific accuracy.

While the broader field of tryptophan-derived compounds is well-documented, the user's strict instruction to focus solely on "this compound" cannot be fulfilled. The provided outline, which includes detailed sections on the regulation of the tryptophan operon, the role of repressor proteins, quorum sensing, and substrate flux analysis, represents the general understanding of tryptophan biosynthesis. However, without any specific information linking "this compound" to these processes, any attempt to generate the requested article would be a work of fiction rather than a scientifically grounded document.

It is possible that "this compound" is a novel or proprietary compound not yet described in publicly accessible literature, or that the name is a specific internal designation. Without further clarification or available data on this particular molecule, it is not possible to generate the requested in-depth scientific article.

Synthetic Methodologies for Deoxy Tryptophan Derived Compounds

Total Synthesis Approaches (e.g., Deoxybrevianamide E)

The total synthesis of Deoxybrevianamide E, a metabolite first isolated from Aspergillus ustus, has been a subject of interest due to its complex structure featuring a bicyclo[2.2.2]diazaoctane core and a reverse-prenylated indole (B1671886) moiety. nih.govacs.org These synthetic endeavors have led to the development of innovative chemical transformations and strategies.

Stereoselective Synthesis Strategies

A critical aspect of synthesizing Deoxybrevianamide E and related compounds is controlling the stereochemistry of the final molecule. The absolute configuration of naturally occurring Deoxybrevianamide E has been determined through chiral synthesis starting from L-proline, confirming its derivation from L-tryptophan and L-proline precursors.

One notable strategy involves an oxidative cyclization step. For instance, the treatment of a diketopiperazine precursor with an oxidizing agent like dimethyldioxirane (B1199080) (DMDO) can induce the formation of the complex polycyclic system. acs.org However, the stereochemical outcome of such reactions can be influenced by stochastic factors, sometimes leading to a mixture of diastereomers. acs.org For example, the DMDO-induced oxidative cyclization of a Deoxybrevianamide E precursor yielded a mixture of bis-epi-brevianamide E and brevianamide (B1173143) E. acs.org

Another approach to achieve stereoselectivity is through the use of chiral auxiliaries or catalysts during key bond-forming reactions. These methods aim to guide the reaction pathway towards the desired stereoisomer, minimizing the formation of unwanted byproducts.

Key Intermediates and Reaction Sequences

The total synthesis of Deoxybrevianamide E typically involves the preparation of key building blocks that are later assembled to form the final complex structure. A common strategy involves the synthesis of a diketopiperazine core, derived from the coupling of L-proline and a modified tryptophan derivative. acs.org

A crucial step in many synthetic routes is the introduction of the reverse-prenyl group at the C2 position of the indole ring of tryptophan. This transformation can be achieved through the reaction of a protected tryptophan derivative with a suitable prenylating agent. acs.org The resulting 2-substituted indole is a key intermediate for the subsequent construction of the polycyclic system.

The reaction sequence often proceeds as follows:

Preparation of the Diketopiperazine Core: Coupling of a protected L-proline derivative with a modified tryptophan ester to form a dipeptide, followed by cyclization to yield the diketopiperazine.

Introduction of the Reverse-Prenyl Group: Regioselective installation of the 1,1-dimethylallyl group onto the C2 position of the tryptophan indole ring within the diketopiperazine framework.

Oxidative Cyclization: Treatment with an oxidizing agent to facilitate the formation of the characteristic bicyclo[2.2.2]diazaoctane ring system. acs.org

Demethoxycarbonylation: In some synthetic routes, a final demethoxycarbonylation step is required to yield the natural product. researchgate.net

StepDescriptionReagents/Conditions
1 Formation of the DiketopiperazineCoupling of N-benzyloxycarbonyl-L-proline with dimethyl aminomalonate, followed by debenzylation and thermal cyclization. researchgate.net
2 Condensation with Gramine (B1672134) DerivativeReaction of the diketopiperazine with a gramine derivative in the presence of a base like sodium hydride. researchgate.net
3 DemethoxycarbonylationHydrolysis of the ester followed by heating, or heating in the presence of magnesium chloride in dimethyl sulfoxide. researchgate.net
4 Oxidative Cyclization (for Brevianamide E)Addition of dimethyldioxirane (DMDO) to Deoxybrevianamide E. acs.org

Novel Construction of Substituted Indole Scaffolds

The indole nucleus is a fundamental structural motif in a vast array of natural products and pharmacologically active compounds. organic-chemistry.org The development of efficient methods for constructing functionalized indole scaffolds is crucial for the synthesis of complex molecules like Deoxy-Tryptophan derivatives.

Regioselective Introduction of Functional Groups

Controlling the position of substituents on the indole ring is a significant challenge in synthetic chemistry. The inherent reactivity of the indole ring often leads to substitution at the C3 position. nih.gov However, for the synthesis of many natural products, functionalization at other positions, such as C2, is required.

Several strategies have been developed to achieve regioselective functionalization:

Directing Groups: The use of a directing group attached to the indole nitrogen can guide metal catalysts to activate specific C-H bonds, allowing for functionalization at positions that are typically less reactive. iisc.ac.in

Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed reactions, such as the Larock indole synthesis, provide versatile methods for constructing substituted indoles from appropriate precursors.

Domino Reactions: Multi-component, one-pot procedures have been developed that involve a cascade of reactions, such as a Sonogashira coupling followed by aminopalladation and reductive elimination, to build the indole scaffold with specific substitution patterns. organic-chemistry.org

MethodDescriptionCatalyst/ReagentsTarget Position
Directing Group StrategyA removable group on the indole nitrogen directs a metal catalyst to a specific C-H bond.Ru(II) catalystC2 or C4
Larock Indole SynthesisIntramolecular cyclization of an o-haloaniline with an alkyne.Palladium catalystVarious
Cacchi's ProtocolA one-pot, three-component reaction involving domino indolization.Palladium catalyst2,3-disubstituted
Photo-induced Nitrene C-H InsertionFormation of the indole ring via photochemical generation of a nitrene which inserts into a C-H bond.PhotochemicalVarious

Formation of Polycyclic Ring Systems

Many tryptophan-derived alkaloids feature complex, polycyclic ring systems that are often fused to the indole core. The construction of these intricate architectures is a hallmark of natural product synthesis.

Key strategies for forming these polycyclic systems include:

Intramolecular Cyclizations: Designing precursors that can undergo intramolecular reactions, such as Diels-Alder or Pictet-Spengler reactions, to form new rings.

Oxidative Cyclizations: As seen in the synthesis of Deoxybrevianamide E, the use of oxidizing agents can trigger cascade reactions that lead to the formation of multiple rings in a single step. acs.org

Carbocation-Based Cyclizations: The generation of a carbocation intermediate can initiate a series of cyclization events, driven by the electron-rich indole nucleus, to form complex fused ring systems. nih.gov

The biosynthesis of many fungal indole alkaloids involves enzymes that catalyze highly specific and complex cyclizations, providing inspiration for synthetic chemists to develop biomimetic approaches. nih.gov

Semisynthesis Strategies from Tryptophan Derivatives

Semisynthesis, which utilizes readily available natural products or their derivatives as starting materials, offers an alternative and often more efficient route to complex molecules. Tryptophan and tryptamine, being the biosynthetic precursors to a vast number of indole alkaloids, are ideal starting points for semisynthetic strategies. grinnell.eduwikipedia.org

By chemically modifying these simple precursors, it is possible to access more complex intermediates that can then be elaborated into the final target molecules. For example, the introduction of a prenyl group onto the tryptophan scaffold is a key step in the synthesis of many alkaloids. acs.org Semisynthetic approaches can also be used to generate analogues of natural products for structure-activity relationship studies.

The use of enzymes in synthesis, known as biocatalysis, is a powerful tool in this context. For instance, tryptophan synthase can be used to produce modified tryptophan derivatives that are difficult to access through traditional chemical methods. chim.it These enzymatically synthesized compounds can then serve as advanced intermediates in the synthesis of complex natural products.

Metabolic Engineering and Biotechnological Production of Deoxy Tryptophan Derived Compounds

Strain Design and Optimization for Enhanced Production

The biotechnological production of deoxy-tryptophan-derived compounds relies heavily on the strategic design and optimization of microbial strains. Through targeted metabolic engineering, researchers can channel cellular resources towards the synthesis of the desired product, overcoming native regulatory mechanisms that would otherwise limit production.

Selection of Suitable Microbial Cell Factories (e.g., Escherichia coli, Corynebacterium glutamicum, Janthinobacterium lividum, Saccharomyces cerevisiae)

The choice of a microbial host is a critical first step in developing an efficient production process. Several microorganisms have been established as robust chassis for producing L-tryptophan and its derivatives, each with distinct advantages.

Escherichia coli is a well-studied and widely used host for producing L-tryptophan due to its clear genetic background and sophisticated genetic manipulation tools. nih.gov Its metabolic pathways for aromatic amino acid synthesis are well understood, making it a prime target for rational engineering. nih.govfrontiersin.org

Corynebacterium glutamicum is another prominent industrial microorganism, traditionally used for large-scale production of amino acids like L-glutamate and L-lysine. asm.orgnih.gov It is also a natural producer of L-tryptophan and has been engineered to produce high titers of the amino acid and its derivatives, such as 7-bromo-L-tryptophan. asm.orgfrontiersin.org C. glutamicum is considered a safe (GRAS) organism, which is advantageous for certain applications. researchgate.net

Janthinobacterium lividum is a bacterium known for its natural ability to produce the purple pigment violacein (B1683560), a bisindole compound derived from two molecules of L-tryptophan. nih.govconicet.gov.ar This inherent capability makes it an interesting candidate for producing other tryptophan-derived compounds. conicet.gov.ar The violacein biosynthetic pathway itself, encoded by the vioABCDE operon, has been expressed in heterologous hosts like E. coli and C. glutamicum to leverage their production capabilities. researchgate.netnih.govjmb.or.kr

Saccharomyces cerevisiae , or baker's yeast, is a leading eukaryotic microbial host for industrial biotechnology. nih.gov Its robustness, safety (GRAS status), and ability to perform post-translational modifications, such as those by P450 oxidases, make it suitable for producing complex pharmaceuticals and food-grade biochemicals. nih.govnih.gov S. cerevisiae has been successfully engineered for the de novo production of L-tryptophan and various derivatives. nih.govnih.govoup.com

The selection among these hosts often depends on the specific target molecule, the complexity of the required metabolic pathway, and the desired scale and conditions of the fermentation process.

Genomic Modifications for Increased Carbon Flux

To maximize the yield of deoxy-tryptophan-derived compounds, the carbon flux through the central metabolism must be redirected towards the L-tryptophan biosynthetic pathway. This is achieved through a series of precise genomic modifications aimed at removing metabolic bottlenecks, eliminating competing pathways, and enhancing the supply of necessary precursors.

Deregulation of Feedback Inhibition (e.g., mutated trpE, aroG, aroF)

A primary limitation in amino acid production is feedback inhibition, where the final product (L-tryptophan) or intermediate metabolites inhibit the activity of key enzymes early in the pathway. nih.gov To overcome this, feedback-resistant (fbr) enzyme variants are created through site-directed mutagenesis.

DAHP Synthase (AroG, AroF): The first committed step in the aromatic amino acid pathway is catalyzed by 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase. In E. coli, there are three isoenzymes (encoded by aroG, aroF, and aroH) that are inhibited by L-phenylalanine, L-tyrosine, and L-tryptophan, respectively. nih.gov Introducing mutations, such as Pro150Leu in aroG or replacing residue Ile11 in aroF, can eliminate this feedback inhibition. frontiersin.orgnih.gov For instance, introducing a mutation (S180F) into the aroG gene in an E. coli strain resulted in the production of 3.94 g/L of DAHP. nih.govfrontiersin.org

Anthranilate Synthase (TrpE): This enzyme catalyzes the first step of the tryptophan-specific branch, converting chorismate to anthranilate, and is strongly inhibited by L-tryptophan. nih.govfrontiersin.org Site-directed mutagenesis to create feedback-resistant variants, such as by substituting Ser40 with Phe (S40F) or Met293Thr (M293T), is a crucial strategy. nih.govfrontiersin.orgnih.gov In Synechocystis sp., expressing a feedback-resistant trpE from E. coli was shown to be an effective strategy for increasing tryptophan production. asm.org In C. glutamicum, the anthranilate phosphoribosyltransferase (TrpD) is also a key target for relieving feedback inhibition. biorxiv.org

The following table summarizes key mutations used to confer feedback resistance to enzymes in the tryptophan pathway.

GeneEnzymeHost OrganismMutationReference
aroGDAHP SynthaseE. coliPro150Leu (P150L) nih.gov
aroGDAHP SynthaseE. coliSer180Phe (S180F) frontiersin.org
aroFDAHP SynthaseE. coliIle11 deletion frontiersin.org
trpEAnthranilate SynthaseE. coliMet293Thr (M293T) nih.gov
trpEAnthranilate SynthaseE. coliSer40Phe (S40F) nih.govfrontiersin.org

This table is interactive and can be sorted by column.

Overexpression of Rate-Limiting Enzymes (e.g., DAHP Synthase, Anthranilate Synthase)

Beyond removing feedback inhibition, increasing the quantity of rate-limiting enzymes through overexpression is a common strategy to enhance metabolic flux. mdpi.com By placing the genes encoding these enzymes under the control of strong promoters or increasing their copy number using plasmids, their catalytic capacity within the cell is increased.

DAHP Synthase: Overexpression of feedback-resistant DAHP synthase (aroGfbr or aroFfbr) is a cornerstone of tryptophan production strains. nih.govmdpi.comnih.gov

Anthranilate Synthase: Similarly, overexpressing a mutated trpE gene, often along with trpD as the trpED complex, is critical to pull carbon flux from the common aromatic pathway into the tryptophan branch. mdpi.comnih.gov

In one study, an E. coli strain was engineered to overexpress both the L-tryptophan operator sequences (trpEDCBA) and a feedback-resistant DAHP synthase (aroGfbr) to improve production. nih.gov

Blocking Competing Metabolic Pathways (e.g., pheA, tnaA, poxB, pta-ackA, pflB, ldhA, adhE)

Carbon that could be used for tryptophan synthesis is often diverted to other metabolic pathways. Deleting the genes responsible for these competing reactions can significantly redirect carbon flux towards the desired product. mdpi.com

Competing Aromatic Amino Acid Pathways: The shikimate pathway intermediate, chorismate, is a branch point for the synthesis of L-phenylalanine (L-Phe) and L-tyrosine (L-Tyr), in addition to L-tryptophan. nih.gov Deleting the genes pheA (encoding prephenate dehydratase) and tyrA (encoding prephenate dehydrogenase) blocks these competing branches, forcing more chorismate into the tryptophan pathway. nih.govnih.govmdpi.comresearchgate.net

Tryptophan Degradation: The enzyme tryptophanase, encoded by tnaA, degrades tryptophan back into indole (B1671886), pyruvate (B1213749), and ammonia. nih.govmdpi.com Knocking out tnaA is a standard modification to prevent product loss and has been shown to increase tryptophan accumulation. nih.govnih.gov

Acetate (B1210297) and Other Byproduct Formation: Under high-glucose fermentation conditions, E. coli often produces acetate via the Pta-AckA pathway, which can inhibit cell growth and productivity. plos.org Deleting or weakening the expression of genes like pta (phosphate acetyltransferase) or poxB (pyruvate oxidase) can reduce acetate formation. nih.govplos.orgnih.gov For example, replacing the native pta gene with a variant exhibiting lower catalytic capacity led to a 15% increase in the final L-tryptophan titer in a fed-batch fermentation. plos.org Other pathways leading to byproducts like formate (B1220265) (pflB), lactate (B86563) (ldhA), and ethanol (B145695) (adhE) have also been targeted for disruption. nih.gov

The table below details common gene knockouts for enhancing tryptophan production.

Gene TargetPathway BlockedPurposeReference
pheAL-Phenylalanine synthesisRedirect chorismate to tryptophan pathway nih.govnih.govmdpi.com
tyrAL-Tyrosine synthesisRedirect chorismate to tryptophan pathway nih.govnih.govmdpi.com
tnaATryptophan degradationPrevent product loss nih.govnih.govmdpi.comnih.gov
pta-ackAAcetate formationReduce toxic byproduct accumulation mdpi.comnih.govplos.org
poxBAcetate formationReduce toxic byproduct accumulation nih.gov

This table is interactive and can be sorted by column.

Enhancing Precursor Supply (e.g., tktA, ppsA, serA)

The synthesis of L-tryptophan requires several key precursors derived from central carbon metabolism. Ensuring an ample supply of these molecules is essential for high-yield production. nih.govmdpi.com

Erythrose-4-phosphate (E4P): E4P is a precursor for DAHP and is produced in the pentose (B10789219) phosphate (B84403) pathway (PPP). Overexpressing the gene tktA, which encodes transketolase, increases the supply of E4P. nih.govmdpi.com

Phosphoenolpyruvate (B93156) (PEP): PEP is the second precursor for DAHP and is a key node in glycolysis. Its availability can be increased by overexpressing ppsA, which encodes PEP synthase, an enzyme that converts pyruvate back to PEP. mdpi.comnih.gov Overexpression of tktA and ppsA together has been shown to improve tryptophan titers by 5.6% and 11.9%, respectively, compared to a parent strain. nih.gov

L-serine: L-serine is required in the final step of tryptophan synthesis, where it condenses with indole. The enzyme 3-phosphoglycerate (B1209933) dehydrogenase, encoded by serA, is a key control point in serine biosynthesis and is subject to feedback inhibition. frontiersin.org Overexpressing a feedback-resistant version of serA can boost the intracellular availability of L-serine, thereby improving tryptophan production. mdpi.comresearchgate.netmdpi.com

By systematically implementing these genomic modifications, microbial cell factories can be transformed into highly efficient producers of L-tryptophan and its valuable derivatives.

Optimization of Product Secretion and Transport Systems

In the context of aromatic amino acid derivatives like deoxy-tryptophan-derived compounds, several transport systems in E. coli have been identified and engineered for improved export. Key among these are:

yddG : This putative efflux pump has been shown to be a major exporter of aromatic compounds, including tryptophan and its derivatives. Overexpression of the yddG gene has consistently resulted in increased titers of various aromatic products by facilitating their transport out of the cytoplasm.

tnaB : This low-affinity tryptophan permease is another crucial transporter. Its overexpression can contribute to a higher export rate of tryptophan and related molecules, preventing their intracellular accumulation.

aroP : As a general aromatic amino acid transporter, AroP plays a significant role in the transport of phenylalanine, tyrosine, and tryptophan. Engineering AroP can help modulate the intracellular and extracellular concentrations of these key precursors and final products.

The strategic overexpression of one or more of these transporters is a common and effective strategy to de-bottleneck the production pathway and enhance the final product titer. The choice of which transporter to overexpress often depends on the specific characteristics of the target molecule and the metabolic state of the production host.

Fermentation Process Optimization

Beyond genetic engineering of the microbial host, optimizing the fermentation process is paramount to achieving high-yield, high-titer, and high-productivity manufacturing of deoxy-tryptophan-derived compounds. This involves a multi-faceted approach to controlling the culture environment.

The composition of the culture medium directly impacts cell growth and product formation. A well-defined medium provides the necessary nutrients for robust microbial proliferation and supplies the essential precursors for the target biosynthetic pathway.

The choice of carbon source is a particularly critical factor. Different carbon sources are metabolized at varying rates and efficiencies, which can significantly influence the metabolic flux towards the desired product.

Glucose : As a rapidly metabolizable sugar, glucose often supports fast cell growth. However, it can also lead to the accumulation of inhibitory byproducts like acetate through overflow metabolism, which can be detrimental to both cell health and product synthesis.

Glycerol (B35011) : This carbon source is more reduced than glucose and is often metabolized more slowly. This can be advantageous as it may reduce overflow metabolism and direct more carbon flux towards the TCA cycle and precursor supply for aromatic amino acid synthesis. Studies have shown that glycerol can be a superior carbon source for the production of certain aromatic compounds.

Xylose : As a five-carbon sugar, xylose is a major component of lignocellulosic biomass, making it a cost-effective and sustainable feedstock. Engineered E. coli strains capable of efficiently utilizing xylose are being developed to enable the production of valuable chemicals from renewable resources.

The optimization of the culture medium also involves balancing the carbon-to-nitrogen ratio and supplementing with essential minerals and vitamins to ensure optimal performance of the microbial cell factory.

The precise control of key physical and chemical parameters within the bioreactor is essential for maintaining a stable and productive fermentation process.

pH : The pH of the culture medium affects enzyme activity, nutrient uptake, and cell membrane integrity. Maintaining the pH within the optimal range for the specific production strain (typically around 7.0 for E. coli) is crucial and is usually achieved through the automated addition of acid or base.

Temperature : Temperature influences the rates of all enzymatic reactions, including those involved in cell growth and product formation. The optimal temperature must be carefully controlled to balance robust growth with maximum product synthesis and stability.

Dissolved Oxygen (DO) : As the production of many compounds is an aerobic process, maintaining an adequate supply of dissolved oxygen is critical. The DO level is typically controlled by adjusting the agitation speed and the aeration rate. Insufficient oxygen can limit production, while excessive aeration can lead to shear stress on the cells.

To achieve high cell densities and, consequently, high product titers, a fed-batch fermentation strategy is often employed. This approach involves initially growing the cells in a batch phase to a certain density, followed by the continuous or intermittent feeding of a concentrated nutrient solution.

This strategy allows for the controlled supply of the carbon source and other nutrients, preventing both nutrient limitation and the accumulation of inhibitory concentrations of substrates or byproducts. Fed-batch fermentation is a widely adopted method in industrial biotechnology for maximizing the productivity of microbial fermentations.

Continuous fermentation represents an alternative to fed-batch processes, where fresh medium is continuously added to the bioreactor while an equal volume of culture broth is simultaneously removed. This allows for the maintenance of the culture in a state of perpetual exponential growth (chemostat) or at a specific productivity rate (turbidostat).

The primary advantage of continuous fermentation is the potential for higher volumetric productivity and more consistent product quality over extended periods. However, challenges such as maintaining strain stability and preventing contamination over long-term operation need to be carefully managed.

Bioprocess Integration and Scale-Up Considerations

The successful transition of a laboratory-scale production process to an industrial scale requires careful consideration of bioprocess integration and scale-up. This involves not only increasing the volume of the fermentation but also ensuring that the process remains efficient and economically viable.

Key considerations include:

Process Analytical Technology (PAT) : The implementation of real-time monitoring and control strategies can help to ensure process consistency and optimize performance during scale-up.

Techno-economic Analysis : A thorough techno-economic analysis is necessary to evaluate the commercial viability of the process, identify cost-intensive steps, and guide further optimization efforts.

Scaling up from bench-top bioreactors to large-scale industrial fermenters presents challenges in maintaining homogeneity in mixing, oxygen transfer, and nutrient distribution. Computational fluid dynamics (CFD) and other modeling tools are often used to predict and mitigate these scale-up effects.

Enzymology and Mechanistic Studies of Deoxy Tryptophan Derived Compound Synthesis

Characterization of Key Biosynthetic Enzymes

The biosynthesis of deoxy-tryptophan derivatives is a multi-step process orchestrated by a suite of enzymes. Understanding the individual characteristics of each enzyme is fundamental to comprehending the pathway as a whole. Key enzymes in pathways originating from tryptophan, such as the violacein (B1683560) biosynthetic pathway (VioA, VioB, VioE), as well as related enzymes in central metabolism (Pta) and amino acid synthesis (TrpE), have been the subject of detailed characterization.

Enzyme Kinetics (Km, Vmax, kcat) and Catalytic Capacity

Enzyme kinetics provides quantitative insight into an enzyme's efficiency and its affinity for substrates. The Michaelis constant (Km), maximum velocity (Vmax), and turnover number (kcat) are critical parameters.

The initial enzyme in the violacein pathway, VioA, is an L-tryptophan oxidase that has been kinetically characterized. Studies have reported varying kinetic parameters, which may be due to different assay conditions. One study identified a kcat of 203 min⁻¹ and a Km for tryptophan of 31 μM. Another reported a kcat of 3.38 s⁻¹ with a Km of 31 ± 11 μM.

For other key enzymes in this pathway, such as the heme-containing oxidase VioB which catalyzes the coupling of two indole-3-pyruvic acid (IPA) imine molecules, and VioE, which catalyzes a crucial intramolecular rearrangement, detailed kinetic parameters are not as readily available in the literature. Their catalytic roles are established, but quantitative data on their turnover rates and substrate affinities remain an area for further investigation.

In related metabolic pathways, enzymes such as phosphotransacetylase (Pta) and tryptophan synthase (TrpE, or the α-subunit of the tryptophan synthase complex) have also been studied. Pta, which catalyzes the reversible transfer of an acetyl group from acetyl phosphate (B84403) to coenzyme A (CoA), generally exhibits a low affinity for its substrate, with reported Km values ranging from 3.36 mM to as high as 10 mM in various bacteria nih.govnih.gov. The kinetics of tryptophan synthase are complex due to its α2β2 structure and sophisticated allosteric regulation mdpi.comnih.gov. The Km for its substrate, indole-3-glycerol phosphate (IGP), is in the micromolar range, indicating a much higher affinity compared to Pta for its substrate mdpi.com.

EnzymeOrganismSubstrateKmkcatReference
VioAChromobacterium violaceumL-Tryptophan31 μM3.38 s⁻¹
PtaDesulfovibrio pigerAcetyl-CoA3.36 ± 0.35 mMN/A nih.gov
PtaDesulfomicrobium sp.Acetyl-CoA5.97 ± 0.62 mMN/A nih.gov
Tryptophan Synthase (complex)Pyrococcus furiosusL-Serine~3.4-fold lower than for L-ThreonineN/A nih.gov
Tryptophan Synthase (complex)Salmonella typhimuriumIndole-3-glycerol Phosphate (IGP)< 140 µMN/A mdpi.com

Substrate Specificity and Affinity

Substrate specificity defines the range of molecules an enzyme can act upon. While many enzymes are highly specific, others exhibit promiscuity, which can be exploited for biosynthetic purposes.

VioA : The L-tryptophan oxidase VioA demonstrates moderate substrate promiscuity. While its native substrate is L-tryptophan, it can also accept and process various tryptophan analogs, including those with substitutions on the indole (B1671886) ring.

Cofactor Requirements (e.g., Heme b for VioB)

Many enzymes require non-protein chemical compounds called cofactors to facilitate their catalytic activity. The enzymes involved in deoxy-tryptophan-derived synthesis are no exception.

VioA, VioC, and VioD : These enzymes are flavoenzymes, requiring a flavin adenine (B156593) dinucleotide (FAD) cofactor for their oxidative functions.

VioB : This enzyme is a heme-dependent oxidase. nih.gov Spectroscopic analysis confirms the presence of protoporphyrin IX (heme b) as the specific cofactor. nih.gov The heme iron is central to the enzyme's ability to catalyze the oxidative coupling of two IPA imine molecules. nih.gov

Tryptophan Synthase (β-subunit) : The β-subunit of tryptophan synthase (TrpB) is a classic example of a pyridoxal (B1214274) phosphate (PLP)-dependent enzyme. mdpi.comnih.govwikipedia.org The PLP cofactor is essential for the condensation reaction between serine and indole to form tryptophan. mdpi.comnih.govwikipedia.org

Protein Engineering and Directed Evolution for Improved Catalytic Activity

While natural enzymes are proficient, their properties are not always ideal for industrial or synthetic applications. Protein engineering techniques, including rational design and directed evolution, are powerful tools used to modify and improve enzyme characteristics such as activity, stability, and substrate specificity.

Rational Design of Enzyme Variants (e.g., Pro69Leu in Pta, Ser40Phe in TrpE)

Rational design involves making specific, targeted changes to an enzyme's amino acid sequence based on a detailed understanding of its structure and mechanism. researchgate.net By predicting how a particular mutation will affect function, scientists can introduce desired properties. Mutations such as Pro69Leu in phosphotransacetylase (Pta) or Ser40Phe in tryptophan synthase (TrpE) serve as examples of specific targets for such engineering efforts.

Random Mutagenesis and High-Throughput Screening

In contrast to the targeted approach of rational design, directed evolution employs random mutagenesis to create large libraries of enzyme variants. These libraries are then searched for improved variants using high-throughput screening methods. Techniques like error-prone PCR and DNA shuffling are used to introduce random mutations throughout the gene encoding the enzyme.

This strategy has been successfully applied to evolve enzymes like tryptophan synthase. For example, the β-subunit (TrpB) has been engineered to function efficiently as a stand-alone catalyst, freeing it from its dependence on the α-subunit (TrpA) for activity. This was achieved by constructing random mutagenesis libraries and screening for variants with enhanced L-tryptophan formation. The resulting engineered enzymes often contain multiple mutations scattered throughout the protein, which collectively mimic the allosteric activation normally provided by the partner subunit.

EnzymeMutation(s)Engineering GoalObserved EffectReference
Tryptophan Synthase α-subunit (TrpE)Glu49 -> (19 other amino acids)Investigate role of Glu49Complete loss of α-subunit activity, confirming Glu49 as an essential catalytic residue. researchgate.net
Tryptophan Synthase α-subunit (TrpE)Arg179 -> LeuInvestigate role in allosteric communicationReduced α-subunit activity by 60%; altered the transmission of conformational changes between subunits. nih.gov
Phosphotransacetylase (Pta)Site-specific replacements at Ser309, Arg310Investigate catalytic mechanismDemonstrated catalytic roles for these residues in binding acetyl phosphate and stabilizing the transition state. nih.gov

Structural Biology of Enzyme Complexes

X-ray Crystallography and Cryo-EM Studies

X-ray crystallography has been the primary method for elucidating the atomic-level structure of enzymes in this pathway, with a particular focus on VioE, the enzyme responsible for a key rearrangement step. wikipedia.orgyoutube.comjove.com Cryo-electron microscopy (Cryo-EM) is an emerging technique for studying large protein complexes, though detailed studies on the entire multi-enzyme assembly for deoxy-tryptophan derivative synthesis are not yet prevalent.

The crystal structure of VioE from Chromobacterium violaceum has been solved to a resolution of 1.21 Å, revealing significant details about its catalytic mechanism. nih.govrcsb.orgnih.gov VioE is a homodimer, with each subunit forming a structure that resembles a baseball glove. nih.gov A notable feature of the VioE structure is that it shares a core fold with lipoprotein transporter proteins like LolA and LolB, which is unusual for an enzyme. nih.govnih.govresearchgate.net This structural homology suggests that a primary role of VioE is to bind and sequester a hydrophobic substrate from the aqueous cellular environment. nih.gov

The structure confirms that VioE is a cofactorless and metal-free enzyme. nih.govresearchgate.net The active site is identified as a positively charged pocket located at the center of the concave surface of each subunit. nih.gov Crystallographic studies of VioE in complex with phenylpyruvic acid, a substrate analog, and docking simulations with the proposed true substrate, an indole-3-pyruvic acid (IPA) imine dimer, have helped to map this active site. nih.gov Mutagenesis of key residues within this pocket has confirmed their importance for substrate binding and catalysis. nih.govrcsb.org

Crystallographic Data for VioE
ParameterValueReference
ProteinViolacein biosynthetic enzyme VioE rcsb.org
OrganismChromobacterium violaceum rcsb.org
MethodX-RAY DIFFRACTION rcsb.org
Resolution1.21 Å nih.govrcsb.org
PDB ID3BMZ rcsb.org
Key Structural FeaturesHomodimer, "baseball glove" fold, shares core structure with LolA/LolB lipoprotein transporters, cofactor/metal-free. nih.govnih.gov
Active SitePositively charged surface pocket. nih.gov

Protein-Protein Interactions within Enzyme Assemblies

The biosynthesis of deoxy-tryptophan derivatives like deoxyviolacein (B1140582) is carried out by a cascade of five enzymes (VioA, VioB, VioC, VioD, VioE). researchgate.netebi.ac.uk In many metabolic pathways, sequential enzymes form stable multi-protein complexes to facilitate substrate channeling—the direct transfer of intermediates between active sites—which increases efficiency and prevents the diffusion of unstable intermediates.

However, current in vitro studies of the violacein pathway have indicated that stable, direct interactions between the sequential enzymes may not be an absolute requirement for the synthesis of protodeoxyviolaceinic acid. nih.gov For instance, the enzymes VioA, VioB, and VioE can function sequentially without forming a tight, obligate complex. nih.gov This suggests that the intermediates, while reactive, are sufficiently stable to diffuse between the enzymes.

Despite the lack of evidence for a stable multi-enzyme complex, the possibility of transient protein-protein interactions remains. nih.gov Such transient "touch-and-go" interactions could be sufficient to facilitate substrate channeling, particularly for the highly reactive and short-lived IPA imine dimer, which is formed by VioA and VioB and is the substrate for VioE. nih.gov This channeling would be advantageous, preventing the dimer from spontaneously converting into the off-pathway product, chromopyrrolic acid. nih.gov Further research using techniques designed to capture weak or transient interactions is needed to fully elucidate the nature of the enzyme assembly in this pathway.

Enzymes of the Violacein Biosynthetic Pathway
EnzymeFunctionReference
VioAFAD-dependent L-tryptophan oxidase; converts L-tryptophan to indole-3-pyruvic acid (IPA) imine. nih.govacs.org
VioBHeme-dependent peroxidase; catalyzes the oxidative coupling of two IPA imine molecules to form a reactive dimer. researchgate.netnih.gov
VioECatalyzes a 1,2-shift of an indole ring of the IPA imine dimer to form protodeoxyviolaceinic acid. nih.govnih.gov
VioDFlavin-dependent oxygenase; hydroxylates one indole ring at the 5-position. researchgate.netnih.gov
VioCFlavin-dependent oxygenase; hydroxylates the second indole ring, leading to the formation of violacein. researchgate.netnih.gov

Reaction Mechanism Elucidation (e.g., 1,2-shift of an indole ring by VioE)

The most intriguing chemical step in the biosynthesis of violacein and its derivatives is the intramolecular 1,2-shift of an indole ring, a reaction unique to this pathway. nih.govresearchgate.net This complex rearrangement is catalyzed by the VioE enzyme. nih.govnih.gov VioE intercepts the reactive IPA imine dimer produced by VioA and VioB, redirecting it from spontaneous conversion to chromopyrrolic acid (a key step in the biosynthesis of other compounds like rebeccamycin) toward the violacein scaffold. nih.govnih.gov

Based on structural and mutational data, VioE is proposed to function as a "catalytic chaperone." nih.govrcsb.org It does not require any cofactors or metal ions but instead uses its three-dimensional structure to bind and orient the substrate in a way that promotes the desired reaction. nih.govnih.gov VioE traps the highly reactive IPA imine dimer within its active site pocket, which achieves two goals:

It shields the substrate from the solvent, suppressing the spontaneous, non-enzymatic formation of chromopyrrolic acid. nih.gov

It imposes conformational strain on the substrate, positioning the indole ring for the subsequent rearrangement through proximity and orientation effects. nih.gov

While the precise mechanism of the 1,2-indole shift is not definitively proven, a plausible chemical pathway has been proposed. This proposed mechanism avoids the formation of high-energy radical intermediates, which is consistent with the cofactor-less nature of VioE. The proposed steps may involve the formation of a cyclopropane (B1198618) intermediate, followed by a series of electronic rearrangements, cyclization, and decarboxylation events that result in the formation of protodeoxyviolaceinic acid, the direct precursor to deoxyviolacein. This key transformation establishes the characteristic molecular skeleton of the violacein family of compounds.

Analytical Methodologies for Deoxy Tryptophan Derived Compounds

Chromatographic Separation Techniques

Chromatography is fundamental to the analysis of tryptophan derivatives, enabling their separation from complex mixtures prior to detection and characterization. High-Performance Liquid Chromatography (HPLC) and its advanced iteration, Ultra-High Performance Liquid Chromatography (UHPLC), are the cornerstones of this analytical workflow.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

The development of a robust HPLC method is a critical first step for the reliable analysis of deoxy-tryptophan derivatives. nih.gov A typical HPLC system is coupled with detectors like UV or fluorescence for quantification. nih.govu-szeged.hu For instance, a method for tryptophan metabolites might involve pre-column derivatization with o-phthaldialdehyde (OPA) to generate highly fluorescent derivatives, which are then separated and detected. nih.gov

Method development involves the systematic optimization of several key parameters to achieve the desired separation. These parameters include the choice of stationary phase (the column), the mobile phase composition, and the elution mode (isocratic or gradient). For tryptophan and its analogs, reversed-phase (RP) HPLC is commonly employed. researchgate.net

Validation of the developed HPLC method is crucial to ensure its reliability and reproducibility. researchgate.net This process involves assessing several performance characteristics as defined by international guidelines. Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. uobaghdad.edu.iq

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. mdpi.com For example, an HPLC method for tryptophan metabolites reported a detection limit of 30 pmol/mL. nih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample. mdpi.com This is typically expressed as the relative standard deviation (RSD).

Accuracy: The closeness of the test results obtained by the method to the true value. mdpi.com

Selectivity: The ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present. researchgate.net

Recovery: The efficiency of the extraction procedure of an analytical method, within a given range. u-szeged.hu

A well-validated HPLC method ensures that the data generated for compounds like Deoxy-V-Trypt E are accurate and reliable for research and quality control purposes.

Table 1: HPLC Method Parameters and Validation for Tryptophan Analogs

ParameterTypical Condition/ValueReference
ColumnReversed-Phase (e.g., C18) researchgate.net
Mobile PhaseMethanol/Water or Acetonitrile/Water with additives (e.g., formic acid) creative-proteomics.com
DetectionFluorescence, UV, or Mass Spectrometry nih.govu-szeged.hu
Linearity (R²)>0.99 mdpi.commdpi.com
Precision (RSD)<5% u-szeged.hu
Accuracy/Recovery80-120% u-szeged.humdpi.com

Ultra-High Performance Liquid Chromatography (UHPLC) Applications

UHPLC represents a significant advancement over conventional HPLC, utilizing columns with smaller particle sizes (<2 µm) and operating at higher pressures. This results in faster analysis times, improved resolution, and increased sensitivity. mdpi.com These features make UHPLC particularly well-suited for the analysis of complex biological samples containing a wide range of tryptophan metabolites. acs.org

The application of UHPLC coupled with tandem mass spectrometry (UHPLC-MS/MS) has become a powerful tool for the targeted analysis of tryptophan derivatives. researchgate.net This combination offers high selectivity and sensitivity, allowing for the simultaneous quantification of multiple analytes in a single run. mdpi.comresearchgate.net For example, a UHPLC-MS/MS method was developed for the simultaneous determination of tryptophan and ten of its indole-containing metabolites in various beverages. mdpi.com The method demonstrated excellent sensitivity with limits of detection in the low ng/mL range. mdpi.commdpi.com

The enhanced performance of UHPLC is critical when dealing with low-abundance analytes or when high-throughput analysis is required, which would be essential in studies involving novel compounds like this compound.

Mass Spectrometry-Based Characterization

Mass spectrometry (MS) is an indispensable tool for the structural characterization and quantification of deoxy-tryptophan-derived compounds. Its high sensitivity and specificity allow for the unambiguous identification of molecules, even in complex mixtures.

Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS)

ESI and MALDI are two of the most common ionization techniques used in the analysis of tryptophan and its derivatives.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly suitable for the analysis of polar and thermally labile molecules, such as amino acids and their metabolites. researchgate.net It is readily coupled with liquid chromatography (LC), allowing for the online analysis of separated compounds. mdpi.com ESI-MS has been extensively used to identify and characterize tryptophan oxidation products and other derivatives in various biological and food matrices. mdpi.comresearchgate.net

Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique that is highly effective for the analysis of a wide range of molecules, including peptides and proteins containing modified tryptophan residues. nih.gov In MALDI-MS, the analyte is co-crystallized with a matrix material, which absorbs the laser energy and facilitates the ionization of the analyte. nih.gov This technique is particularly useful for mapping tryptophan modifications in proteins and peptides. nih.govresearchgate.net

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of unknown compounds. nih.gov In an MS/MS experiment, a specific ion (the precursor ion) is selected and then fragmented to produce a series of product ions. The resulting fragmentation pattern is characteristic of the molecule's structure and can be used to identify it. acs.org

MS/MS has been instrumental in characterizing the structures of various tryptophan derivatives. nih.govnih.gov For example, by analyzing the fragmentation patterns of oxidized tryptophan residues in peptides, researchers can distinguish between different isomeric oxidation products, such as 5-hydroxy-tryptophan and oxindolylalanine. nih.gov This level of detail is crucial for understanding the chemical modifications that can occur to tryptophan residues in biological systems. The fragmentation pathways of tryptophan metabolites like kynurenine (B1673888) have also been studied in detail using ESI-MS/MS. acs.org

Quantitative Proteomics for Enzyme Expression Analysis

Quantitative proteomics provides a global view of protein expression levels in a cell or tissue. This is particularly relevant for studying the biosynthesis of deoxy-tryptophan-derived compounds, as it allows for the analysis of the enzymes involved in their metabolic pathways. embopress.org For example, tryptophan metabolism involves several key enzymes, such as tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenase (IDO), which are crucial in the kynurenine pathway. creative-proteomics.com

By using techniques like stable isotope labeling with amino acids in cell culture (SILAC) or label-free quantification, researchers can compare the abundance of these enzymes under different conditions. benthamopenarchives.com This information can reveal how the synthesis of tryptophan metabolites is regulated. For instance, a quantitative proteomics study on lettuce revealed that increased abundance of enzymes in the tryptophan metabolism pathway was associated with the biosynthesis of auxin. mdpi.com This approach could be applied to identify and quantify the enzymes responsible for the production of a specific compound like this compound, providing insights into its biological origin and regulation.

Table 2: Mass Spectrometry Techniques for Tryptophan Derivative Analysis

TechniquePrimary ApplicationKey AdvantagesReference
ESI-MSAnalysis of polar and labile metabolitesSoft ionization, easily coupled to LC mdpi.comresearchgate.net
MALDI-MSAnalysis of peptides and proteins with modified tryptophanHigh mass range, tolerant to some buffers nih.govnih.gov
MS/MSStructural elucidation and identificationProvides detailed structural information nih.govacs.org
Quantitative ProteomicsAnalysis of enzyme expression levelsGlobal view of protein regulation embopress.orgmdpi.com

Spectroscopic Techniques (Excluding Basic Compound Identification)

Spectroscopic methods are indispensable for probing the nuanced structural and dynamic properties of molecules like this compound, going beyond simple identification to reveal information about their behavior in a biological context.

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy offers powerful tools for elucidating the three-dimensional structure (conformation) of deoxy-tryptophan derivatives in solution and for mapping their interactions with biomacromolecules such as proteins. universiteitleiden.nlrsc.org Techniques such as the Nuclear Overhauser Effect (NOE), Transverse Relaxation Optimized Spectroscopy (TROSY), and the measurement of relaxation parameters (R1 and R2) are central to these investigations. nih.gov

The conformation of a tryptophan analog is defined by the dihedral angles of its side chain. rsc.org For this compound, NOE experiments can determine the proximity between specific protons, allowing for the reconstruction of its preferred spatial arrangement in solution. For instance, observing an NOE between a proton on the indole (B1671886) ring and a proton on the amino acid backbone would indicate a folded conformation.

When this compound binds to a protein, NMR can identify the specific amino acid residues at the binding interface. This is often achieved by monitoring changes in the chemical shifts of the protein's amide protons upon titration with the compound, a technique known as chemical shift perturbation (CSP). Furthermore, relaxation measurements can provide insights into the dynamics of the compound's side chain when bound. nih.gov For example, an increase in the transverse relaxation rate (R2) of the this compound indole side-chain upon binding would suggest a restriction of its motion, indicative of a stable interaction within a protein's binding pocket. nih.gov The use of fluorine-labeled derivatives (e.g., fluoro-tryptophan) in ¹⁹F NMR studies can also provide a clear window for observing metabolic changes and interactions without background interference from the biological matrix. nih.govosi.lv

Table 1: Hypothetical NMR Relaxation Data for this compound Interaction with a Target Protein

ParameterThis compound (Free)This compound (Bound)Interpretation
Indole N-H R1 (s⁻¹) 1.51.8Slight decrease in fast motions upon binding.
Indole N-H R2 (s⁻¹) 10.225.5Significant slowing of molecular tumbling; indicates stable binding. nih.gov
Heteronuclear NOE 0.750.88Increased value indicates a more rigid, well-ordered state in the bound form. nih.gov

This interactive table showcases hypothetical data illustrating how NMR relaxation parameters can be used to characterize the binding of this compound.

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. researchgate.net It is an invaluable technique for studying the chirality of deoxy-tryptophan compounds and for assessing their impact on the secondary and tertiary structure of proteins. univr.it

The near-UV CD spectrum (250-320 nm) is dominated by signals from aromatic amino acids like tryptophan and is sensitive to the local environment of the chromophore. jascoinc.com For this compound, the near-UV CD spectrum would provide a signature that is highly sensitive to its tertiary structure and its interactions. nih.gov The specific environment of the indole ring, whether it is exposed to solvent or buried within a protein, dramatically influences the CD signal. acs.org

The far-UV CD spectrum (180-240 nm) provides information about the secondary structure of a protein (e.g., α-helix, β-sheet content). researchgate.net By comparing the far-UV CD spectrum of a protein in the absence and presence of this compound, researchers can determine if the binding of the compound induces conformational changes in the protein's backbone. A significant change in the spectrum, for example, a shift in the negative band from 208 nm to 215 nm, could indicate a transition from α-helical to β-sheet content, signifying a functional change in the protein's structure upon ligand binding.

Table 2: Hypothetical Impact of this compound on Protein Secondary Structure Measured by CD Spectroscopy

ConditionMolar Ellipticity at 222 nm (deg·cm²·dmol⁻¹)Calculated α-Helix ContentCalculated β-Sheet Content
Protein Alone -15,00045%15%
Protein + this compound -10,00030%28%

This interactive table presents hypothetical data demonstrating how CD spectroscopy can quantify changes in protein secondary structure upon binding to this compound.

Sample Preparation and Derivatization Strategies

The accurate analysis of deoxy-tryptophan compounds from complex biological matrices like plasma or tissue homogenates necessitates meticulous sample preparation to isolate the analyte and remove interfering substances. nih.gov

Enrichment and desalting are critical steps to concentrate the target analyte and remove salts and other polar molecules that can interfere with subsequent analysis, particularly by mass spectrometry (MS). tib.euthermofisher.com Solid-Phase Extraction (SPE) is a commonly employed technique.

For a compound like this compound, a mixed-mode SPE cartridge, which possesses both reversed-phase and ion-exchange properties, can be highly effective. researchgate.net This allows for the retention of the compound based on both its hydrophobicity and charge, while allowing salts and other highly polar or non-charged impurities to be washed away. Another approach is Hydrophilic Interaction Chromatography (HILIC), which is effective for enriching polar compounds like tryptophan and its metabolites from a less polar matrix. nih.gov

Chemical derivatization can also be used for selective enrichment. For example, tryptophan-containing peptides can be reversibly derivatized and captured on a solid support, allowing for specific enrichment from a complex protein digest. nih.gov A similar strategy could be adapted for this compound. After enrichment, the sample is typically eluted in a small volume of a suitable solvent, resulting in a concentrated and desalted sample ready for analysis.

Table 3: Comparison of Enrichment Strategies for this compound from a Plasma Sample

MethodAnalyte RecoveryPurity (Post-Enrichment)Desalting Efficiency
Protein Precipitation (PPT) >90%LowPoor
Liquid-Liquid Extraction (LLE) 60-80%ModerateHigh
Reversed-Phase SPE 85-95%HighHigh
Mixed-Mode SPE >95%Very HighVery High

This interactive table compares the effectiveness of different sample preparation techniques for the enrichment and purification of this compound.

Matrix effects, which are the suppression or enhancement of ionization in a mass spectrometer's source due to co-eluting compounds, are a significant challenge in quantitative bioanalysis. researchgate.netrsc.org The analysis of tryptophan metabolites is particularly susceptible to these effects, especially from phospholipids (B1166683) in plasma samples. bohrium.com

Several strategies are employed to minimize matrix effects:

Optimized Chromatography: Developing a robust liquid chromatography (LC) method is the first line of defense. By optimizing the column chemistry, mobile phase, and gradient, it is often possible to chromatographically separate this compound from the bulk of matrix components, ensuring it elutes in a "clean" region of the chromatogram. researchgate.net

Advanced Sample Preparation: As discussed, effective sample preparation is crucial. Techniques like mixed-mode SPE are superior to simpler methods like protein precipitation because they remove a larger proportion of interfering matrix components, such as phospholipids. researchgate.net

Use of Internal Standards: The most common and effective way to compensate for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS). A SIL-IS of this compound would be chemically identical to the analyte but mass-shifted. It is assumed to experience the same matrix effects as the analyte, allowing for accurate quantification as the ratio of the analyte to the SIL-IS is measured. rsc.org

Derivatization: Modifying the chemical structure of the analyte through derivatization can alter its chromatographic and ionization properties, potentially moving its signal away from interfering matrix components and improving its ionization efficiency. mdpi.comsci-hub.sesigmaaldrich.com

A study validating a quantitative method would typically assess the matrix effect by comparing the analyte's response in a post-extraction spiked sample to its response in a pure solvent. bohrium.com A value close to 100% indicates a minimal matrix effect.

Pharmacological and Biological Target Research for Deoxy Tryptophan Derived Compounds

Molecular Target Identification and Validation

The initial step in characterizing a new compound is to identify its molecular targets. This involves a series of in vitro studies to determine how the compound interacts with specific biological molecules like enzymes, proteins, and receptors.

Enzymes are critical for nearly all metabolic processes, making them prime targets for therapeutic intervention. The inhibition of specific enzymes can disrupt pathways essential for the survival of pathogens or the progression of disease.

Anthranilate Synthase: This enzyme is a key player in the biosynthesis of tryptophan. researchgate.netuni-goettingen.de It catalyzes the conversion of chorismate to anthranilate. researchgate.netnih.gov The activity of anthranilate synthase is naturally regulated by tryptophan through feedback inhibition. pnas.orgmdpi.com In many microorganisms, this enzyme is a complex of two subunits, TrpE and TrpG. researchgate.netpnas.org The TrpE subunit contains the binding site for chorismate and the allosteric site for the inhibitor, tryptophan. nih.govpnas.org Research on tryptophan analogs has shown that modifications to the tryptophan structure can affect their ability to inhibit this enzyme. For instance, 5-methyl-tryptophan can reduce the activity of anthranilate synthase. mdpi.com The study of compounds like Deoxy-V-Trypt E would involve assessing their ability to bind to and inhibit anthranilate synthase, potentially disrupting tryptophan synthesis in target organisms. The crystal structure of anthranilate synthase reveals that the inhibitor binding site is distinct from the substrate-binding site, and inhibitor binding can induce conformational changes that prevent substrate binding. nih.gov

DAHP Synthase: 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase catalyzes the first committed step in the biosynthesis of aromatic amino acids, including tryptophan, tyrosine, and phenylalanine. asm.orguni-goettingen.de In organisms like Escherichia coli, there are three isoenzymes of DAHP synthase, each regulated by one of the three aromatic amino acids. asm.orgasm.orgoup.com The tryptophan-sensitive isoenzyme is specifically inhibited by tryptophan. asm.org Studies on tryptophan analogs are crucial to understand the specificity of this feedback inhibition. For example, while tryptophan is a potent effector, other analogs like thiotryptophan are less effective in regulating tryptophan biosynthesis. nih.gov Investigating the effect of this compound on DAHP synthase activity would provide insights into its potential to disrupt the broader aromatic amino acid pathway.

Enzyme TargetFunctionNatural InhibitorPotential for this compound Interaction
Anthranilate Synthase Catalyzes the first step of the tryptophan-specific biosynthetic pathway. researchgate.netuni-goettingen.deL-Tryptophan pnas.orgmdpi.comInhibition could disrupt tryptophan synthesis, a key pathway for pathogens.
DAHP Synthase Catalyzes the first committed step of the common aromatic amino acid biosynthetic pathway. asm.orguni-goettingen.deL-Tryptophan, L-Tyrosine, L-Phenylalanine asm.orgoup.comInhibition could lead to a broader disruption of aromatic amino acid synthesis.

Protein-protein interactions (PPIs) are fundamental to a vast array of cellular processes. annualreviews.org The modulation of these interactions by small molecules represents a promising frontier in drug discovery. acs.org For a compound like this compound, research would focus on its ability to either disrupt or stabilize specific protein complexes. For example, the tryptophan repressor protein (TrpR) regulates the transcription of genes involved in tryptophan biosynthesis by binding to DNA in the presence of its co-repressor, L-tryptophan. nih.gov The binding of tryptophan induces a conformational change in the repressor, enabling it to bind to the operator DNA. nih.gov Investigating whether this compound can mimic or antagonize the effect of tryptophan on TrpR would reveal its potential to modulate gene expression. Such studies often employ techniques like yeast two-hybrid screening, co-immunoprecipitation, and surface plasmon resonance to identify and characterize PPIs. nih.gov The disruption of essential PPIs in pathogens is a key strategy for developing new antibiotics. nih.gov

Receptors are proteins that receive and transduce signals, playing a crucial role in cell communication. Receptor binding assays are used to determine the affinity of a compound for a specific receptor. For tryptophan derivatives, receptors of interest could include those involved in neurotransmission, as tryptophan is a precursor to the neurotransmitter serotonin. thno.org While direct evidence for this compound is not available, the general approach involves using radiolabeled ligands or fluorescence-based techniques to measure the binding of the compound to the receptor. nih.govmdpi.com The data from these assays, typically expressed as an inhibition constant (Ki) or a dissociation constant (Kd), quantifies the binding affinity. For example, studies on the peroxisome proliferator-activated receptor (PPAR) family have identified specific ligands that bind with high affinity and selectivity. pnas.org Similar assays would be necessary to determine if this compound has any significant affinity for known receptors.

Mechanism of Action at Cellular and Subcellular Levels

Understanding how a compound affects the whole cell and its internal compartments is crucial for a complete pharmacological profile. This involves studying its interactions with large cellular structures and its impact on metabolic networks.

DNA: Deoxyribonucleic acid (DNA) can be a target for small molecules that can bind in its grooves or intercalate between its base pairs. researchgate.net Such interactions can interfere with DNA replication and transcription. researchgate.net Aromatic residues, like the indole (B1671886) ring of tryptophan, can participate in π-π stacking interactions with DNA bases. nih.govacs.org Studies have explored the potential for tryptophan and its derivatives to intercalate into DNA. acs.org The interaction of a compound like this compound with DNA can be investigated using techniques such as UV-visible spectroscopy, fluorescence spectroscopy, and circular dichroism. These methods can reveal changes in the DNA structure upon binding of the compound. researchgate.net

Lipopolysaccharides (LPS): Lipopolysaccharides are major components of the outer membrane of Gram-negative bacteria, acting as a protective barrier. nih.govmdpi.com The interaction of antimicrobial peptides and other molecules with LPS is a critical step in their mechanism of action against these bacteria. nih.govacs.org The negatively charged regions of LPS can interact electrostatically with cationic molecules. acs.org Tryptophan-rich peptides have been shown to interact with the LPS layer. nih.gov Research into this compound would involve examining its ability to bind to and potentially disrupt the integrity of the LPS layer, which could increase the permeability of the bacterial outer membrane.

Cellular MacromoleculeType of InteractionPotential Consequence
DNA Intercalation or groove binding via π-π stacking interactions. researchgate.netnih.govInterference with DNA replication and transcription. researchgate.net
Lipopolysaccharides (LPS) Electrostatic interactions with the negatively charged regions of LPS. acs.orgDisruption of the outer membrane integrity of Gram-negative bacteria. nih.gov

The ultimate effect of a bioactive compound is often the result of its perturbation of one or more metabolic pathways. diva-portal.org By inhibiting key enzymes or modulating regulatory proteins, a compound can alter the flow of metabolites, leading to a specific physiological outcome.

As discussed, this compound has the potential to interfere with the tryptophan biosynthesis pathway by targeting enzymes like anthranilate synthase and DAHP synthase. researchgate.netasm.org The tryptophan metabolic pathway is extensive, leading to the production of various essential compounds beyond protein synthesis, including neurotransmitters and hormones. thno.orgontosight.airesearchgate.net A perturbation in this pathway could have far-reaching effects. For instance, redirecting the metabolic flux away from tryptophan synthesis could impact the production of other aromatic amino acids. mdpi.com

Metabolic control analysis (MCA) is a powerful technique used to quantify the control that specific enzymes exert on the flux through a metabolic pathway. nih.gov By introducing a targeted perturbation, such as the addition of a pathway intermediate or an inhibitor, researchers can measure the resulting changes in metabolite concentrations and fluxes. nih.govresearchgate.net Applying such techniques to study the effects of this compound would provide a detailed understanding of its impact on the metabolic network of a target organism. This could reveal not only the primary targets of the compound but also its secondary and downstream effects. osti.gov

Anti-Pathogen Mechanisms (e.g., against Helicobacter pylori)

The tryptophan scaffold is a key feature in various compounds with anti-pathogen properties. For instance, the simple amino acid D-tryptophan has been shown to exert antimicrobial effects against a range of food-borne pathogens. nih.gov The proposed mechanism, while not fully elucidated, involves the disruption of initial bacterial cell adhesion and alteration of the extracellular matrix, which hinders the formation of protective biofilms. nih.gov

In the specific case of Helicobacter pylori, a bacterium implicated in various gastric diseases including cancer, research has focused on identifying unique bacterial processes as drug targets. nih.gov One such target is the shikimate pathway, which is vital for the synthesis of aromatic amino acids like tryptophan in bacteria but is absent in humans. nih.govnih.gov The enzyme 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase (DAH7PS), which initiates this pathway, has been the subject of virtual screening efforts to identify potential inhibitors. nih.govnih.govfrontiersin.org Furthermore, studies have shown that different strains of H. pylori exhibit varied patterns of tryptophan usage, which may be linked to their ability to adapt to the host environment. nih.gov

Comparative Studies with Related Indole Derivatives

The indole ring is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. nrfhh.commdpi.comjetir.org Comparative studies of these derivatives are essential to delineate structure-activity relationships (SAR) and optimize therapeutic potential.

For example, a comparative analysis of halogenated tryptophan analogues against the parasite Trypanosoma brucei revealed that specific chemical modifications could dramatically enhance efficacy. plos.org The addition of a methyl ester to the tryptophan structure, particularly at the 7-position, led to a more than tenfold increase in trypanocidal activity compared to the unmodified parent compounds. plos.org

Another illustrative comparison is that of violacein (B1683560) and deoxyviolacein (B1140582), two related tryptophan-derived pigments. In vitro assays demonstrated that while violacein possessed stronger activity against parasites like Plasmodium and Trypanosoma, it also exhibited higher toxicity towards mammalian cells. nih.govresearchgate.net In contrast, deoxyviolacein, despite its milder antiparasitic effect, showed negligible toxicity, marking it as a more promising scaffold for further drug development. nih.govresearchgate.net

The table below summarizes the comparative antiparasitic activities of Violacein and Deoxyviolacein.

CompoundTarget OrganismIC₅₀ (μM)
Violacein Plasmodium falciparum (3D7)~ 0.4
Violacein Plasmodium falciparum (W2)~ 0.5
Deoxyviolacein Plasmodium falciparum (3D7)~ 11
Deoxyviolacein Plasmodium falciparum (W2)~ 14
Data sourced from nih.gov

Development of High-Throughput Screening Assays for Target Modulators

High-throughput screening (HTS) is fundamental to modern drug discovery, enabling the rapid evaluation of vast libraries of chemical compounds for their effects on a specific biological target. Several HTS methodologies have been adapted for the discovery of novel indole derivative modulators.

Computational methods, such as ligand-based virtual screening (LBVS), have proven effective. mdpi.com This in silico approach leverages the known properties of existing ligands to screen large virtual libraries for compounds with a high probability of binding to a target, and has been used to identify indole-containing natural products as potential viral protease inhibitors. mdpi.com

Technological advancements in laboratory automation have also accelerated the discovery process. Acoustic droplet ejection (ADE) technology, for instance, permits the synthesis and screening of thousands of compounds, including diverse indole scaffolds, at the nanoliter scale. researchgate.net This miniaturization allows for the direct assaying of these newly synthesized molecules in biological tests, such as affinity-selection mass spectrometry, without the need for purification. researchgate.net For more traditional screening, methods like planar chromatography have been optimized for the rapid analysis of indole derivatives from complex sources like bacterial broths. researchgate.net

Cell-based functional assays are also a cornerstone of HTS. For example, a cell viability assay was employed to screen a library of indole derivatives for their ability to block the monocarboxylate transporter 1 (MCT1), a protein involved in cancer cell metabolism. nih.gov This screen successfully identified potent inhibitors that also demonstrated antiproliferative activity against cancer cells. nih.gov

The table below details the inhibitory activity of a selection of synthesized indole derivatives against MCT1.

CompoundMCT1 Inhibition IC₅₀ (nM)
Lead Compound 17 314
Compound 25 793
Data represents a selection from a larger study. nih.gov

Future Perspectives and Research Directions

Integration of Omics Technologies

The comprehensive analysis of biological systems through omics technologies is fundamental to advancing the production of novel deoxy-tryptophan compounds. By integrating genomics, transcriptomics, metabolomics, and proteomics, researchers can gain a holistic understanding of the metabolic landscape, identify production bottlenecks, and systematically engineer microbial hosts for enhanced performance. nih.gov

Genomics and Transcriptomics: These technologies are crucial for mapping and understanding the biosynthetic pathways relevant to tryptophan derivatives. nih.gov Genomic sequencing allows for the identification of genes encoding key enzymes, while transcriptomics reveals how the expression of these genes changes in response to genetic modifications or different culture conditions. plos.org For instance, transcriptome studies have shown that under certain stress conditions, genes involved in tryptophan synthesis are upregulated. frontiersin.org This information is vital for rationally engineering strains by modifying promoters or knocking out competing pathways to channel metabolic flux towards the desired deoxy-tryptophan product. nih.govresearchgate.net

Metabolomics and Proteomics: Metabolomic profiling provides a direct snapshot of the intracellular and extracellular metabolites, enabling the quantification of precursor availability and final product titers. nih.govnhri.org.tw It can reveal the accumulation of unintended byproducts or the depletion of essential precursors, guiding further engineering efforts. mdpi.com Proteomics complements this by identifying and quantifying the proteins expressed in the cell, confirming that the enzymes in the engineered pathway are produced at optimal levels and identifying any unforeseen cellular responses to the production of the novel compound. nih.govmost.gov.bd For example, quantitative proteomics can reveal that inhibiting a specific enzyme, like tryptophan 2,3-dioxygenase (TDO), leads to global changes in protein abundance, affecting cellular processes like DNA repair. oup.com

The following table summarizes the roles of different omics technologies in this field:

Omics TechnologyApplication in Deoxy-Tryptophan Derivative ResearchKey Insights
Genomics Sequencing host organisms to identify native biosynthetic pathway genes and potential engineering targets. nih.govProvides the genetic blueprint for metabolic engineering.
Transcriptomics Analyzing gene expression to identify bottlenecks, regulatory networks, and cellular responses to pathway engineering. plos.orgfrontiersin.orgReveals transcriptional reprogramming and identifies rate-limiting steps.
Proteomics Quantifying protein expression to ensure optimal enzyme levels and assess the global impact of genetic modifications. most.gov.bdoup.comConfirms enzyme production and uncovers unforeseen cellular stress responses.
Metabolomics Measuring intracellular and extracellular metabolites to quantify precursors, products, and byproducts. nih.govnih.govTracks metabolic flux and identifies pathway imbalances or inefficiencies.

Advanced Synthetic Biology Approaches for De Novo Design and Pathway Rewiring

Synthetic biology offers powerful tools for the de novo design of biosynthetic pathways and the extensive rewiring of host metabolism to produce complex molecules. These approaches move beyond simple overexpression or deletion of single genes and involve the rational construction of novel, multi-enzyme pathways.

De Novo Design and Modularization: A key strategy is the de novo construction of biosynthetic pathways in chassis organisms like Escherichia coli or Saccharomyces cerevisiae. nih.govfrontiersin.org This often involves a modular approach, where different parts of a pathway (e.g., a precursor supply module and a final product synthesis module) are optimized independently and then combined. nih.gov This "plug-and-play" platform allows for the rapid generation of diverse molecules. For instance, a modular co-culture system has been developed where one engineered E. coli strain produces halogenated tryptophan, which is then secreted and converted into various derivatives by a second specialized strain. nih.gov

Pathway Rewiring: To maximize product yield, it is often necessary to rewire the host's central metabolism to increase the supply of essential precursors like phosphoenolpyruvate (B93156) (PEP), erythrose-4-phosphate (E4P), and chorismate. researchgate.netfrontiersin.org This can involve redirecting carbon flux from glycolysis and the pentose (B10789219) phosphate (B84403) pathway towards the shikimate pathway, which is the entry point for aromatic amino acid biosynthesis. frontiersin.orgfrontiersin.org Advanced strategies include rewiring global regulators to reprogram the cell's entire transcriptome and proteome, creating strains with enhanced tolerance to metabolic stress and improved production capabilities. plos.org

The table below outlines several advanced synthetic biology strategies:

StrategyDescriptionExample Application
Modular Pathway Engineering Assembling pathways from distinct, functionally optimized genetic modules. nih.govCreating separate modules for precursor supply and downstream conversion to generate diverse halogenated tryptophan derivatives. nih.gov
Co-culture Systems Dividing a complex metabolic pathway between two or more microbial strains to reduce metabolic burden on a single host. nih.govOne strain produces halo-tryptophans, and a second strain converts them into more complex molecules like prodrugs or new-to-nature carbolines. nih.gov
Central Metabolism Rewiring Modifying central carbon metabolism to enhance the flux towards key precursors for the tryptophan pathway. portlandpress.commdpi.comOverexpressing enzymes like transketolase (tktA) to boost the supply of E4P, a direct precursor for tryptophan synthesis. nih.gov
Global Regulator Engineering Engineering transcription factors to achieve a global cellular reprogramming for a desired phenotype, such as stress tolerance or high productivity. plos.orgUsing a tailored exogenous regulator (IrrE) to rewire the E. coli transcriptome, leading to enhanced tolerance and altered metabolic profiles. plos.org

Rational Design of Deoxy-Tryptophan-Derived Compounds with Tailored Biological Activities

Rational design combines computational modeling with structural biology to create novel tryptophan-derived compounds with specific, pre-determined functions. This approach is particularly valuable in drug discovery, where molecules can be tailored to interact with specific biological targets.

By understanding the structure-activity relationship, scientists can modify the tryptophan scaffold to enhance desired properties, such as antimicrobial potency or binding affinity to a target protein, while minimizing undesirable effects. nih.gov For example, structural studies of tryptophan-rich antimicrobial peptides have enabled the design of potent analogues with improved activity against bacteria and lower hemolytic activity. nih.gov Similarly, understanding how tryptophan derivatives interact with proteins like hemoglobin has guided the design of compounds aimed at treating sickle cell disease. mdpi.com The goal is to use the unique chemical properties of the indole (B1671886) ring of tryptophan as a starting point for creating new chemical entities with tailored biological activities. acs.org

The following table provides examples of rationally designed compounds derived from or inspired by tryptophan:

Compound Class/ExampleDesign PrincipleTargeted Biological Activity
PEM-2 Analogues Based on the 3D structure of a tryptophan-rich antimicrobial peptide to enhance amphipathicity and charge distribution. nih.govImproved antimicrobial activity against Gram-positive and Gram-negative bacteria with reduced toxicity. nih.gov
Succinyl-L-tryptophan-L-tryptophan (STT) Designed to bind to deoxygenated hemoglobin and increase its solubility based on structural attributes of the protein. mdpi.comInhibition of hemoglobin polymerization in sickle cell disease. mdpi.com
Pyrido[3,2-b]indolizines Created as a compact, fluorogenic unnatural amino acid mimicking tryptophan's indole structure. acs.orgDevelopment of fluorogenic probes for bioimaging and monitoring peptide-protein interactions. acs.org
Tropane-based Compounds Synthesized based on quantitative structure-activity relationship (QSAR) models to predict and optimize biological effects. researchgate.netAntiproliferative activity against various cancer cell lines. researchgate.net

Sustainable Production Methodologies

The shift towards a bio-based economy has prioritized the development of sustainable methods for chemical production. For deoxy-tryptophan derivatives, this means moving away from traditional chemical synthesis, which can be costly and environmentally harmful, towards microbial fermentation using renewable resources. frontiersin.orgnih.gov

Engineered microorganisms such as E. coli and S. cerevisiae serve as efficient cell factories capable of converting simple, renewable carbon sources like glucose into complex, high-value tryptophan derivatives. nih.govfrontiersin.org The sustainability of this approach is enhanced by optimizing the fermentation process itself. Careful control of parameters such as pH, temperature, and dissolved oxygen levels is critical for maximizing yield and minimizing the formation of inhibitory byproducts like acetate (B1210297). researchgate.netresearchgate.net Furthermore, fed-batch fermentation strategies, where the carbon source is supplied at a controlled rate, prevent metabolic overflow and allow for production at high cell densities, leading to higher product titers. researchgate.netresearchgate.net These biomanufacturing platforms offer a greener, more sustainable alternative to petrochemical-based synthesis. beilstein-journals.org

Key parameters for establishing sustainable production via fermentation are listed below:

Fermentation ParameterImportance for Sustainable ProductionOptimal Range/Strategy (Example: E. coli)
Carbon Source Use of inexpensive and renewable feedstocks like glucose. frontiersin.orgControlled feeding (fed-batch) to avoid acetate accumulation. researchgate.netresearchgate.net
pH Maintaining optimal activity of biosynthetic enzymes. researchgate.netTypically controlled between 6.5 and 7.2. researchgate.net
Temperature Balancing microbial growth rate with protein expression and stability. researchgate.netOften maintained between 33°C and 36°C for tryptophan production. researchgate.net
Dissolved Oxygen (DO) High DO levels can boost the pentose phosphate pathway, increasing precursor supply and reducing byproduct formation. researchgate.netMaintained at levels that support high metabolic activity without causing oxidative stress.
Process Strategy Maximizing volumetric productivity and final product concentration.Fed-batch fermentation is commonly used to achieve high titers (e.g., >40 g/L) of tryptophan. researchgate.net

Exploration of Novel Biosynthetic Enzymes and Pathways

The discovery of new enzymes and the elucidation of novel biosynthetic pathways are essential for expanding the chemical diversity of accessible deoxy-tryptophan derivatives. Nature provides a vast reservoir of enzymatic catalysts with unique specificities and capabilities that can be harnessed for synthetic biology applications.

Researchers are actively bioprospecting diverse microbial genomes to find enzymes that can perform novel chemical transformations on the tryptophan scaffold or its precursors. For example, the discovery of novel halogenases has enabled the de novo production of various halogenated tryptophans, which are valuable precursors for pharmaceuticals. nih.gov Similarly, identifying and characterizing enzymes from different organisms, such as anthranilate 1,2-dioxygenases, has allowed for the construction of entirely new artificial pathways that shunt intermediates from tryptophan biosynthesis into other valuable chemicals like muconic acid. asm.org

Understanding the structure and function of complex native enzymes, such as the multi-domain anthranilate synthase and tryptophan synthase, provides a blueprint for protein engineering efforts aimed at altering substrate specificity or eliminating feedback inhibition. annualreviews.orgnih.gov Phylogeny-informed synthetic biology, which uses evolutionary relationships to guide the discovery of gene clusters for specific compound classes, represents another powerful approach for uncovering novel pathways, such as those for type V glycopeptide antibiotics that utilize tryptophan derivatives. acs.org

The table below highlights examples of novel enzymes and their roles in expanding the landscape of tryptophan-derived molecules:

Enzyme/Pathway ComponentFunctionSource Organism ExampleApplication in Biosynthesis
Tryptophan Halogenases (e.g., Thal, RebH) Catalyzes the site-specific chlorination or bromination of tryptophan. nih.govVarious bacteriaProduction of 5-, 6-, or 7-halotryptophans as building blocks for new drugs. nih.gov
Anthranilate 1,2-Dioxygenase (ADO) Converts anthranilate (a tryptophan precursor) to catechol. asm.orgPseudomonas aeruginosaCreation of a novel artificial pathway to produce muconic acid from a tryptophan pathway intermediate. asm.org
Anthranilate Synthase (TrpE/TrpG) A bi-enzyme complex that catalyzes the first committed step in tryptophan biosynthesis. nih.govEscherichia coliA target for protein engineering to remove feedback inhibition and increase metabolic flux into the pathway. researchgate.netnih.gov
Type V Glycopeptide Antibiotic BGCs Gene clusters encoding non-ribosomal peptide synthetases that incorporate tryptophan to form complex biaryl ring systems. acs.orgActinomycetesDiscovery of new classes of antibiotics like corbomycin. acs.org

Q & A

Q. Tables for Reference

Technique Application Key Parameters
UHPLC-PDAPurity assessmentRetention time, peak area, asymmetry factor
1H^1H-NMRStructural confirmationChemical shifts, integration ratios
SPRBinding kineticsKdK_d, konk_{on}, koffk_{off}
Meta-analysisResolving data contradictionsHeterogeneity index (I²), forest plots

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